molecular formula C22H18BrNO5 B11207910 2-(4-bromophenyl)-2-oxoethyl N-(furan-2-ylcarbonyl)phenylalaninate

2-(4-bromophenyl)-2-oxoethyl N-(furan-2-ylcarbonyl)phenylalaninate

Cat. No.: B11207910
M. Wt: 456.3 g/mol
InChI Key: ADECZQJFWJEXPD-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-2-oxoethyl N-(furan-2-ylcarbonyl)phenylalaninate is a complex organic compound that combines a bromophenyl group, a furan ring, and a phenylalanine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-2-oxoethyl N-(furan-2-ylcarbonyl)phenylalaninate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the compound can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of furan-2,5-dione derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

2-(4-bromophenyl)-2-oxoethyl N-(furan-2-ylcarbonyl)phenylalaninate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-2-oxoethyl N-(furan-2-ylcarbonyl)phenylalaninate involves its interaction with biological targets such as enzymes and receptors. The furan ring and bromophenyl group can interact with hydrophobic pockets in proteins, while the carbonyl and phenylalanine moieties can form hydrogen bonds with amino acid residues. This multi-faceted interaction can lead to inhibition or activation of specific biological pathways, making it a valuable compound in drug design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-bromophenyl)-2-oxoethyl N-(furan-2-ylcarbonyl)phenylalaninate is unique due to its combination of a bromophenyl group, a furan ring, and a phenylalanine derivative. This unique structure allows for diverse interactions with biological targets, making it a versatile compound in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C22H18BrNO5

Molecular Weight

456.3 g/mol

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 2-(furan-2-carbonylamino)-3-phenylpropanoate

InChI

InChI=1S/C22H18BrNO5/c23-17-10-8-16(9-11-17)19(25)14-29-22(27)18(13-15-5-2-1-3-6-15)24-21(26)20-7-4-12-28-20/h1-12,18H,13-14H2,(H,24,26)

InChI Key

ADECZQJFWJEXPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)OCC(=O)C2=CC=C(C=C2)Br)NC(=O)C3=CC=CO3

Origin of Product

United States

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